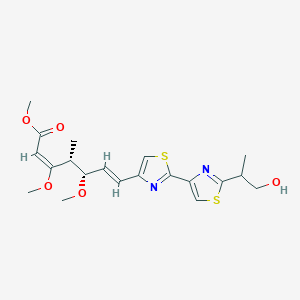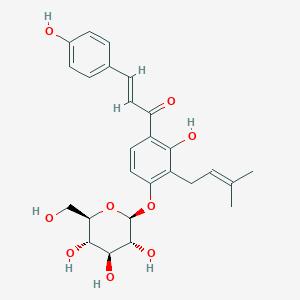
3'-(3-methyl-2-butenyl)-4'-O-beta-D-glucopyranosyl-4,2'-dihydroxychalcone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3'-(3-methyl-2-butenyl)-4'-O-beta-D-glucopyranosyl-4,2'-dihydroxychalcone is a member of the class of chalcones that consists of trans-chalcone substituted by hydroxy groups at positions 4 and 2', a prenyl group at position 3' and a beta-D-glucopyranosyloxy group at position 4'. Isolated from the stem barks of Maclura tinctoria, it exhibits antioxidant activity. It has a role as a metabolite and an antioxidant. It is a member of chalcones, a polyphenol, a beta-D-glucoside and a monosaccharide derivative. It derives from a trans-chalcone.
Wissenschaftliche Forschungsanwendungen
1. Biological Activities and Pharmacological Potential
- Chalcones, including structures similar to 3'-(3-Methyl-2-Butenyl)-4'-O-Beta-D-Glucopyranosyl-4,2'-Dihydroxychalcone, are recognized for their broad spectrum of biological activities and clinical potential against various diseases. These compounds are prevalent in seeds, fruit skin, bark, and flowers of most edible plants. Chalcones bearing the 2-Hydroxy-3-Methyl-3-Butenyl group have garnered attention due to their novel structures and numerous biological activities. The isolation, chemical synthesis, and biological activities of these chalcones have been extensively reviewed, highlighting their potential in research and applications (Zhai, Sun, & Sang, 2022).
2. Antioxidant Properties and Health Benefits
- Compounds like Aspalathin, similar in structure to this compound, are known for their potent antioxidant properties. Aspalathin, specifically, has been linked to various health benefits, including anti-diabetic, antimutagenic, anti-inflammatory, antithrombotic, and xanthine oxidase inhibitory activities. Its role in preventing diabetes-induced cardiovascular complications has made it a popular ingredient in nutraceuticals and cosmeceuticals. The compound's ability to permeate through the skin also supports its use in cosmetic preparations. A comprehensive bibliometric analysis conducted on publications related to aspalathin underscores the growing interest and significance of such compounds in scientific research and applications (Chaudhary, Sandasi, Makolo, Heerden, & Viljoen, 2021).
Eigenschaften
Molekularformel |
C26H30O9 |
|---|---|
Molekulargewicht |
486.5 g/mol |
IUPAC-Name |
(E)-1-[2-hydroxy-3-(3-methylbut-2-enyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C26H30O9/c1-14(2)3-9-18-20(34-26-25(33)24(32)23(31)21(13-27)35-26)12-10-17(22(18)30)19(29)11-6-15-4-7-16(28)8-5-15/h3-8,10-12,21,23-28,30-33H,9,13H2,1-2H3/b11-6+/t21-,23-,24+,25-,26-/m1/s1 |
InChI-Schlüssel |
HNRQFWQDRYQVNP-BAOGALEJSA-N |
Isomerische SMILES |
CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=C(C=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C |
Kanonische SMILES |
CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)OC3C(C(C(C(O3)CO)O)O)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


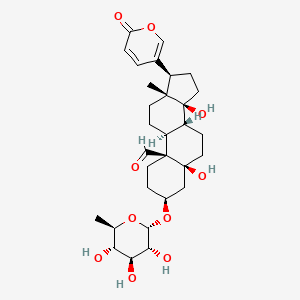
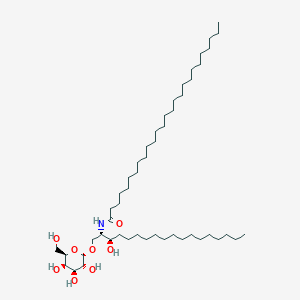
![(7E,15E,19E)-4,6,12,18-tetrahydroxy-21-methyl-10-methylidene-22-[(1E,3Z,5Z)-3-methylnona-1,3,5,8-tetraenyl]-1-oxacyclodocosa-7,15,19-trien-2-one](/img/structure/B1251463.png)
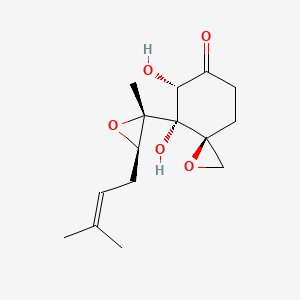
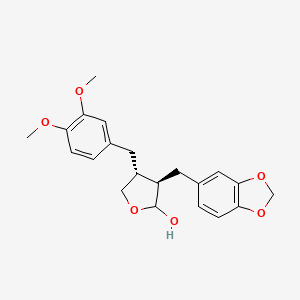
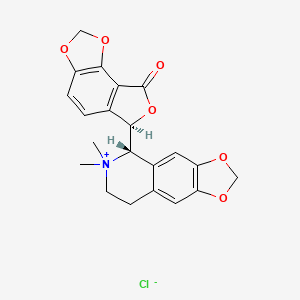
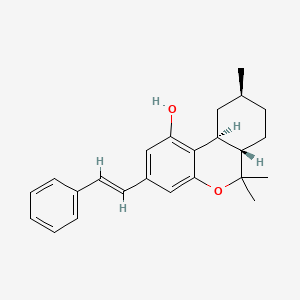

![1-[6,6-Bis(4-fluorophenyl)hexyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B1251473.png)
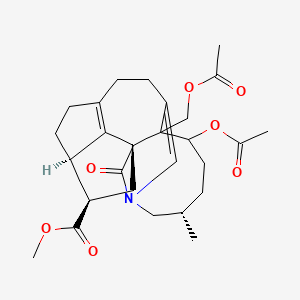
![1-(1h-indol-3-yl)-9h-pyrido[3,4-b]indole](/img/structure/B1251477.png)


